molecular formula C16H20BrNO3 B13006383 tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate

Cat. No.: B13006383
M. Wt: 354.24 g/mol
InChI Key: USHGIOFSYBGCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxypropyl group attached to the indole core, making it a molecule of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the indole ring.

    Hydroxypropylation: Addition of the hydroxypropyl group to the indole core.

    Esterification: Formation of the tert-butyl ester group.

Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), hydroxypropylating agents (e.g., 1-bromo-3-chloropropane), and esterification reagents (e.g., tert-butyl alcohol and acid catalysts).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups like azides or nitriles.

Scientific Research Applications

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
  • tert-Butyl 3-chloro-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
  • tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-acetate

Uniqueness

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 3-bromo-2-(1-hydroxypropyl)indole-1-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9,12,19H,5H2,1-4H3

InChI Key

USHGIOFSYBGCJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O

Origin of Product

United States

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